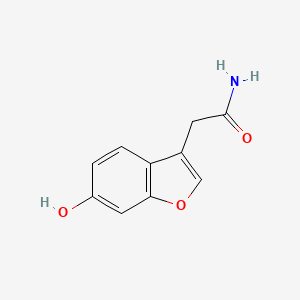

2-(6-Hydroxy-benzofuran-3-yl)-acetamide

Description

By systematically applying these strategies and combining them with computational tools like molecular docking and pharmacophore modeling, researchers can rationally design novel 2-(6-Hydroxy-benzofuran-3-yl)-acetamide derivatives with a high degree of selectivity for their intended biological targets. dergipark.org.trresearchgate.net

| Modification Strategy | Example | Rationale for Enhanced Selectivity |

| Ring Substitution | Adding a chloro or fluoro group to the benzene (B151609) ring. | Introduces specific halogen bonding potential and alters electronic distribution. |

| Side Chain Elongation | Extending the linker between the benzofuran (B130515) ring and the amide. | Optimizes the distance between key interaction points to better fit the target binding site. |

| N-Alkylation of Amide | Replacing an amide N-H with an N-methyl group. | Removes a hydrogen bond donor while adding a small hydrophobic feature, altering the interaction profile. |

| Bioisosteric Replacement | Replacing the furan (B31954) oxygen with a sulfur atom (benzothiophene). | Modifies the electronic and steric properties of the core scaffold, potentially favoring a different set of targets. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-(6-hydroxy-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C10H9NO3/c11-10(13)3-6-5-14-9-4-7(12)1-2-8(6)9/h1-2,4-5,12H,3H2,(H2,11,13) |

InChI Key |

JERRTBMOMAYIKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C2CC(=O)N |

Origin of Product |

United States |

Alteration of the Acetamide Side Chain:the Acetamide Group is Crucial for Activity, Often Participating in Key Hydrogen Bonds.doaj.orgmodifying This Side Chain Can Fine Tune Binding Affinity and Selectivity.

N-Substitution: Replacing the hydrogens on the amide nitrogen with different alkyl or aryl groups can introduce new hydrophobic or aromatic interactions and can also influence the hydrogen bond donating capacity of the amide.

Alpha-Carbon Substitution: Introducing substituents on the carbon atom between the benzofuran (B130515) ring and the carbonyl group can create steric hindrance that prevents binding to unintended targets or can introduce new favorable interactions with the intended target.

Mechanistic Studies of Biological Interactions and Molecular Targets of Benzofuran Acetamide Derivatives

Enzyme Interaction Studies and Modulation of Activity

Benzofuran-acetamide derivatives have been found to interact with and modulate the activity of several key enzymes involved in critical cellular processes. The following subsections detail the research findings related to these enzymatic interactions.

Inhibition of Protein Tyrosine Phosphatase B (mPTPB)

Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) is a crucial virulence factor that the pathogen secretes to survive within host macrophages by disrupting host cell immune responses. nih.gov Consequently, mPTPB has emerged as a significant target for the development of new anti-tuberculosis therapies. nih.gov Research into compounds with a 6-hydroxy-benzofuran scaffold has demonstrated potent inhibitory activity against mPTPB. nih.gov

A medicinal chemistry approach that transformed a benzofuran (B130515) salicylic (B10762653) acid scaffold resulted in a highly potent inhibitor of mPTPB with an IC50 value of 38 nM. nih.gov This inhibitor exhibited high selectivity for mPTPB, with over 50-fold greater selectivity against a large panel of other protein tyrosine phosphatases (PTPs). nih.gov Importantly, this inhibitor was capable of reversing the altered host immune responses induced by the bacterial phosphatase. It restored the macrophage's ability to secrete interleukin-6 (IL-6) and undergo apoptosis in response to interferon-gamma (IFN-γ) stimulation. nih.gov These findings validate the concept that chemical inhibition of mPTPB can be a therapeutically useful strategy for treating tuberculosis. nih.gov

Table 1: Inhibitory Activity of a Benzofuran Salicylic Acid Derivative against mPTPB

| Compound | Target Enzyme | IC50 Value | Selectivity | Reference |

| Benzofuran Salicylic Acid Derivative | mPTPB | 38 nM | >50-fold vs. other PTPs | nih.gov |

Influence on Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. The interaction of chemical compounds with CYP enzymes is of significant interest in drug development to assess potential drug-drug interactions.

Studies on a series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives have shown their potential to inhibit aromatase (CYP19), a key enzyme in estrogen biosynthesis. nih.gov These derivatives displayed good to moderate inhibitory activity, with IC50 values ranging from 1.3 to 25.1 μM. nih.gov The activity of these compounds was comparable to or better than the known inhibitor aminoglutethimide (B1683760) (IC50 = 18.5 μM). nih.gov Notably, the furan-2-yl-(phenyl)-3-pyridylmethanol derivatives, which lack the fused benzene (B151609) ring of the benzofuran structure, were devoid of activity, highlighting the essential role of the benzofuran nucleus for enzyme binding. nih.gov

Table 2: Inhibitory Activity of Benzofuran-2-yl-(phenyl)-3-pyridylmethanol Derivatives against Aromatase (CYP19)

| Compound Derivative | IC50 Value (μM) | Reference |

| Benzofuran-2-yl-(phenyl)-3-pyridylmethanols | 1.3 - 25.1 | nih.gov |

| Aminoglutethimide (Reference) | 18.5 | nih.gov |

| Arimidex (Reference) | 0.6 | nih.gov |

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that is implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. researchgate.net Dysregulation of GSK-3β activity has been linked to various diseases, including neurodegenerative disorders, diabetes, and cancer. researchgate.net

A novel benzofuran derivative, 2-methyl-5-(3-{4-[(S)-methylsulfinyl]phenyl}-1-benzofuran-5-yl)-1,3,4-oxadiazole, has been identified as a potent GSK-3β inhibitor. nih.gov In a transgenic mouse model of Alzheimer's disease, this compound was shown to decrease tau phosphorylation and ameliorate cognitive deficits. nih.gov This highlights the therapeutic potential of benzofuran derivatives in targeting GSK-3β for the treatment of neurodegenerative diseases. nih.gov

Lymphoid Tyrosine Phosphatase (Lyp) Inhibition

Lymphoid tyrosine phosphatase (Lyp), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling. nih.govnih.gov A specific genetic variant of PTPN22 is associated with an increased risk for several autoimmune diseases, making Lyp an attractive target for therapeutic intervention. nih.govnih.gov

A structure-based approach led to the synthesis of a library of 6-hydroxybenzofuran-5-carboxylic acids (benzofuran salicylic acids) that were evaluated for their ability to inhibit Lyp. nih.gov This library yielded compounds with IC50 values ranging from 0.27 to 6.2 μM. nih.govnih.gov Several of these inhibitors demonstrated a dose-dependent activation of TCR signaling in a reporter assay. nih.govnih.gov Further studies confirmed their ability to inhibit Lyp in T-cells. nih.gov In silico docking studies with the crystal structure of Lyp provided valuable insights for the design of more specific Lyp inhibitors. nih.gov

Table 3: Inhibitory Activity of Benzofuran Salicylic Acid Derivatives against Lyp

| Compound Series | IC50 Range (μM) | Reference |

| 6-hydroxybenzofuran-5-carboxylic acids | 0.27 - 6.2 | nih.govnih.gov |

N-myristoyltransferase (NMT) Inhibition

N-myristoyltransferase (NMT) is an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of cellular proteins. researchgate.net This process, known as N-myristoylation, is crucial for protein localization and function. NMT has been identified as a promising target for the development of antifungal, antiparasitic, and anticancer agents. researchgate.net

Modification of the C-2 position of a benzofuran derivative, RO-09-4609, which is a known NMT inhibitor, has led to the discovery of antifungal agents active in a murine systemic candidiasis model. nih.gov The drug design was based on the analysis of a crystal structure of a Candida NMT complex. nih.gov

Urokinase-type Plasminogen Activator (uPA) Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a key role in fibrinolysis and extracellular matrix degradation. nih.gov Elevated levels of uPA are associated with tumor invasion and metastasis, making it a target for cancer therapy. researchgate.net

While direct inhibition of uPA by 2-(6-Hydroxy-benzofuran-3-yl)-acetamide has not been reported, studies on structurally related heterocyclic compounds provide a basis for potential interaction. For instance, 4-substituted benzo[b]thiophene-2-carboxamidines have been identified as a potent class of competitive synthetic uPA inhibitors. researchgate.net Two compounds from this class, B428 and B623, exhibited IC50 values of 0.32 and 0.07 μM, respectively, against human uPA. researchgate.net These compounds demonstrated high selectivity for uPA over tissue-type plasminogen activator (tPA) and plasmin. researchgate.net

Table 4: Inhibitory Activity of Benzo[b]thiophene-2-carboxamidine Derivatives against uPA

| Compound | Target Enzyme | IC50 Value (μM) | Selectivity | Reference |

| B428 | uPA | 0.32 | >300-fold vs. tPA; >1000-fold vs. plasmin | researchgate.net |

| B623 | uPA | 0.07 | >300-fold vs. tPA; >1000-fold vs. plasmin | researchgate.net |

Targeting Specific Signaling Pathways (e.g., AKT signaling pathway)

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer. While direct studies on this compound are limited, research on other benzofuran derivatives suggests that this class of compounds can modulate the AKT signaling pathway.

One study on a novel gastrodin (B1674634) derivative demonstrated its neuroprotective effects by targeting INSR and ACTN4, which in turn activates the PI3K/Akt signaling pathway. mdpi.com Another benzofuran derivative, MBPTA, was found to exert its cytoprotective effects by activating the PI3K/Akt survival signaling. nih.gov These findings suggest that benzofuran derivatives can act as upstream regulators of the PI3K/Akt pathway. It is plausible that this compound could similarly engage with components of this pathway, leading to the activation of Akt and subsequent downstream effects that promote cell survival and growth. The precise molecular interactions would likely involve the hydroxy and acetamide (B32628) moieties of the compound, which could form hydrogen bonds with key residues in the active sites of upstream kinases or adaptor proteins.

| Compound/Derivative | Target(s) | Effect on PI3K/Akt Pathway | Reference |

| Gastrodin Derivative | INSR, ACTN4 | Activation | mdpi.com |

| MBPTA | - | Activation | nih.gov |

Redox Mechanisms and Electron Transfer Processes

The benzofuran core is known to participate in redox reactions, and this chemical property can be central to its biological activity. Recent studies have highlighted the ability of heteroatom-centered anions derived from heteroatomic molecules to act as super-electron-donors (SEDs) in single-electron-transfer (SET) processes. nih.gov This mechanism involves the transfer of a single electron to an acceptor molecule, initiating a cascade of radical reactions. nih.gov

In the context of this compound, the phenolic hydroxyl group at the 6-position can be deprotonated to form a phenoxide anion. This anion could potentially act as an electron donor in biological systems, influencing cellular redox homeostasis. Such electron transfer processes can lead to the generation of reactive oxygen species (ROS) or, conversely, exert antioxidant effects by scavenging free radicals. The specific outcome would depend on the cellular environment and the presence of other redox-active species. The acetamide side chain could further modulate the electronic properties of the benzofuran ring, thereby influencing its redox potential.

Intercalation and Binding to Biomolecules (e.g., DNA)

The interaction of small molecules with DNA is a well-established mechanism for anticancer and antimicrobial agents. Some benzofuran derivatives have been shown to interact with DNA, suggesting a potential mode of action for this compound.

A study investigating the DNA binding properties of various benzofuran derivatives found that these compounds can intercalate into the DNA double helix. nih.gov This was demonstrated by their ability to inhibit the cleavage of plasmid DNA by restriction endonucleases. nih.gov While the binding was observed to be weaker than that of the classic intercalator daunorubicin, it nonetheless indicates a direct interaction with DNA. nih.gov The planar benzofuran ring system is a key structural feature that facilitates intercalation between the base pairs of DNA. The substituents on the benzofuran ring, such as the hydroxyl and acetamide groups of the compound , would be expected to influence the binding affinity and sequence selectivity through interactions with the DNA backbone or the functional groups within the major or minor grooves. It is also possible that some metal complexes of benzofuran-derived ligands bind to DNA through a combination of intercalation and hydrogen bonding. nih.gov

| Compound Class | Interaction with DNA | Method of Observation | Reference |

| Benzofuran derivatives | Intercalation/Binding | Inhibition of endonuclease cleavage of plasmid DNA | nih.gov |

| Metal complexes of benzohydrazone derivatives | Intercalation and Hydrogen Bonding | UV-Vis spectrophotometry and viscosity titration | nih.gov |

Modulation of Cellular Pathways (e.g., cell proliferation pathways, apoptosis pathways)

The ultimate biological effect of this compound is likely the result of its integrated effects on multiple cellular pathways, including those that control cell proliferation and apoptosis (programmed cell death).

Several studies have demonstrated the antiproliferative effects of benzofuran derivatives on various cancer cell lines. nih.gov For instance, a series of 3-aryl-6-methoxybenzofurans were shown to decrease [3H]thymidine incorporation in lymphoid and breast cancer cells, indicating an inhibition of cell proliferation. nih.gov This effect was suggested to be mediated through antiestrogen-binding sites (AEBS). nih.gov

Furthermore, benzofuran derivatives have been shown to induce apoptosis. A novel synthetic benzofuran derivative, BL-038, was found to induce apoptosis in human chondrosarcoma cells through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of the caspase-dependent pathway. mdpi.com Another study on a benzofuran lignan (B3055560) derivative reported the induction of apoptosis in p53-positive cells, accompanied by G2/M cell cycle arrest. nih.gov The inhibition of the NF-κB pathway was also observed, contributing to cell death in a p53-independent manner. nih.gov Additionally, certain benzofuran-3(2H)-one derivatives have been identified as inhibitors of death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), thereby protecting islet β-cells from apoptosis. researchgate.net

These findings collectively suggest that this compound could modulate cell proliferation and apoptosis through a variety of mechanisms. The specific pathways affected and the cellular outcomes would likely be cell-type dependent and influenced by the concentration of the compound.

| Benzofuran Derivative | Effect on Cellular Pathways | Cell Line(s) | Reference(s) |

| 3-aryl-6-methoxybenzofurans | Inhibition of cell proliferation | EL4 lymphoid cells, MCF7 breast cancer cells | nih.gov |

| BL-038 | Induction of apoptosis via ROS, mitochondrial dysfunction, and caspases | JJ012 and SW1353 human chondrosarcoma cells | mdpi.com |

| Benzofuran lignan derivative | G2/M cell cycle arrest, apoptosis induction, NF-κB inhibition | Jurkat T lymphocytes | nih.gov |

| Benzofuran-3(2H)-one derivatives | Inhibition of DRAK2, protection from apoptosis | Islet β-cells | researchgate.net |

Structure Activity Relationship Sar and Rational Design Approaches for Benzofuran Acetamide Scaffolds

Impact of Benzofuran (B130515) Ring Substitutions on Mechanistic Interactions

Alterations to the benzofuran ring are a cornerstone of the rational design of these compounds, significantly affecting their pharmacological profile.

The hydroxyl group, particularly when positioned at the C-6 position of the benzofuran ring, plays a pivotal role in the molecule's interaction with biological targets. This functional group can act as both a hydrogen bond donor and acceptor, facilitating anchoring of the molecule within the active site of enzymes or receptors. The presence of a phenolic hydroxyl group on the benzofuran core is considered crucial for modulating anticancer activity. It promotes the formation of favorable interactions with the target, thereby inducing cytotoxic properties. In the context of 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide, the hydroxyl group contributes to the molecule's polarity and potential for hydrogen bonding, which can be critical for its biological activity. nih.gov

The introduction of halogen atoms (fluorine, chlorine, bromine) to the benzofuran ring is a common strategy to enhance biological activity. Halogenation can significantly increase anticancer and cytotoxic activities. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule, thereby improving binding affinity. nih.gov

The position of the halogen is a critical determinant of its effect on biological activity. nih.govnih.gov For example, the addition of a fluorine atom at the C-4 position of a 2-benzofuranyl derivative resulted in a twofold increase in potency and inhibitory activity in one study. nih.gov Similarly, the presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity. nih.gov Brominated derivatives often appear to be more cytotoxic than their chlorinated counterparts, a difference that may be due to factors like electronegativity, atomic radii, and the resulting polarity of the molecule. nih.gov

| Substitution Position | Halogen | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-4 | Fluorine | 2-fold increase in potency and inhibitory activity | nih.gov |

| C-5 | Chlorine | Antiproliferative effects against tumor cells | nih.gov |

| C-2 (on substituent) | Bromine | Increased cytotoxicity | nih.gov |

| General Ring | Bromine | Generally more cytotoxic than chlorine derivatives | nih.gov |

Fusing other heterocyclic rings, such as triazole or oxadiazole, to the benzofuran scaffold creates hybrid molecules with novel or enhanced pharmacological properties. nih.govnih.govresearchgate.net These fused systems can act as bioisosteres for other functional groups, improve binding to target proteins, and alter the physicochemical properties of the parent molecule. nih.gov

Oxadiazole Fusion: The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) rings are frequently hybridized with benzofuran to generate compounds with significant anticancer and enzyme inhibitory activities. nih.govresearchgate.netnih.gov Benzofuran-oxadiazole motifs have shown potent tyrosinase inhibition, with some derivatives being more effective than standard drugs. nih.gov The oxadiazole ring can serve as a key component of the pharmacophore by binding to the target ligand and can increase lipophilicity, which may facilitate transmembrane diffusion. nih.gov Fused 1,2,4-oxadiazole benzofuran derivatives have demonstrated potent anticancer activity against various human cancer cell lines, with the potency being influenced by substituents on other parts of the molecule. researchgate.net

Side Chain Modifications and their Influence on Molecular Interactions

Modifications to the acetamide (B32628) side chain at the C-3 position of the benzofuran ring are critical for refining the molecule's interaction with its biological target.

The length, rigidity, and branching of the acetamide side chain can influence the molecule's ability to adopt the optimal conformation for binding to a target. In a study of N-(2-benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted) acetamide derivatives, various cyclic and acyclic amine moieties were introduced at the terminal end of the acetamide chain. nih.govresearchgate.net These substitutions effectively altered the steric bulk and branching of the side chain. The results indicated that these modifications had a significant impact on the anticonvulsant activity of the compounds. nih.gov For example, derivatives containing cyclohexyl(methyl)amino and 4-methylpiperidin-1-yl groups on the acetamide chain demonstrated notable anticonvulsant potency, suggesting that the size and nature of these terminal groups are key to the molecular interactions responsible for the observed activity. nih.gov

The electronic properties of the acetamide side chain can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). These groups can affect the acidity of the amide N-H, the charge distribution across the molecule, and its ability to participate in electrostatic or hydrogen bonding interactions.

SAR studies on related benzofuran hybrids have shown that the electronic nature of substituents is crucial. For example, in a series of imidazopyridine-benzofuran analogs, the addition of electron-donating groups (e.g., 4-methoxy, 4-methyl) at the para position of a phenyl ring significantly improved anticancer activity. nih.gov Conversely, substitution with electron-withdrawing groups like chloro, bromo, nitro, and cyano led to a significant drop in activity. nih.gov In the context of benzofuran-triazole hybrids, the presence of an electron-withdrawing nitro (NO2) group decreased antibacterial activity, while electron-donating methyl (CH3) groups enhanced it against certain bacterial strains. nih.gov These findings suggest that incorporating EDGs or EWGs onto the acetamide side chain of 2-(6-Hydroxy-benzofuran-3-yl)-acetamide could be a viable strategy to fine-tune its biological activity by altering its electronic landscape and interaction potential.

Chirality and Stereochemical Considerations

Stereoisomers are compounds that share the same molecular and structural formula but differ in the three-dimensional arrangement of their atoms. The concept of chirality, a fundamental aspect of stereochemistry, is crucial in drug design, as the spatial orientation of a molecule can significantly influence its interaction with biological targets, which are themselves chiral. Chiral compounds can exist as enantiomers—non-superimposable mirror images that may exhibit different pharmacological and toxicological profiles. nih.gov

The parent compound, this compound, is an achiral molecule. This is because it does not possess a stereocenter, which is typically a carbon atom bonded to four different substituent groups. The planarity of the benzofuran ring system is a key structural feature. nih.gov Crystallographic studies reveal that the benzofuran ring is nearly planar. nih.gov The orientation of the acetamide side chain relative to this planar ring system is defined by the dihedral angle. In the crystal structure of 2-(6-hydroxy-1-benzofuran-3-yl)acetamide, the dihedral angle between the benzofuran ring system and the –C—C(O)—N– segment of the acetamide group is 83.76 (1)°. nih.gov

While the core scaffold of this compound is achiral, the introduction of substituents onto the benzofuran ring or the acetamide side chain can create chiral centers. For instance, modifying the alpha-carbon of the acetamide group (the carbon adjacent to the benzofuran ring) with two different substituents would render it a stereocenter, leading to the existence of (R) and (S) enantiomers.

The biological activity of such chiral derivatives would likely be stereospecific. One enantiomer may exhibit significantly higher affinity for a specific biological target, while the other could be less active, inactive, or even contribute to off-target effects. nih.gov Therefore, when designing new derivatives based on this scaffold, it is imperative to consider the stereochemical outcomes of the synthesis and to evaluate the biological activity of individual enantiomers.

| Structural Feature | Chirality Consideration | Significance in Drug Design |

| Benzofuran Ring | Inherently planar and achiral. nih.gov | Provides a rigid core for substituent attachment. |

| Acetamide Side Chain | The -CH2- group is achiral in the parent compound. | Substitution at this position can introduce a chiral center. |

| Derivatization | Introduction of a substituent at the α-carbon of the acetamide group. | Can lead to the formation of (R) and (S) enantiomers, which may have distinct biological activities. nih.gov |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comdergipark.org.tr A pharmacophore model defines the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to a biological target. researchgate.net This approach can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is developed from the known 3D structure of the target protein. dergipark.org.tr

For the benzofuran-acetamide scaffold, pharmacophore modeling has been successfully applied to design and discover new compounds with potential therapeutic applications, such as anticonvulsant agents. doaj.org By analyzing the structures of known anticonvulsant drugs (e.g., phenobarbital, phenytoin, carbamazepine) alongside active benzofuran-acetamide derivatives, a common pharmacophore model can be established. doaj.org

The key pharmacophoric features for anticonvulsant activity in the benzofuran-acetamide series typically include:

An aromatic ring system: The benzofuran nucleus serves this purpose, providing a hydrophobic scaffold that can engage in pi-stacking or hydrophobic interactions with the target.

A hydrogen bond donor: The amide (N-H) group in the acetamide side chain is a critical hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl (C=O) group of the acetamide moiety acts as a hydrogen bond acceptor.

A hydrophobic/electron-donating feature: The oxygen atom within the furan (B31954) ring of the benzofuran scaffold contributes to the electronic properties of the molecule.

Pharmacophore mapping of designed compounds against models for established drugs suggests that these derivatives may share a common mechanism of action. doaj.org The process of ligand-based design using this information involves synthesizing novel derivatives that fit the pharmacophore model and then evaluating their biological activity. This rational design approach increases the probability of identifying potent and selective compounds compared to traditional screening methods. nih.gov

| Pharmacophoric Feature | Structural Moiety in Benzofuran-Acetamide | Potential Interaction with Target |

| Aromatic Ring | Benzene (B151609) portion of the benzofuran ring | Hydrophobic interactions, π-π stacking |

| Hydrogen Bond Donor | N-H group of the acetamide | Hydrogen bonding with amino acid residues (e.g., Asp, Glu, Ser) |

| Hydrogen Bond Acceptor | C=O group of the acetamide | Hydrogen bonding with amino acid residues (e.g., Asn, Gln, Arg) |

| Hydrophobic Region | The entire benzofuran scaffold | Van der Waals forces, hydrophobic pocket binding |

Strategies for Enhanced Target Selectivity

Achieving target selectivity is a primary objective in drug design to maximize therapeutic efficacy while minimizing off-target side effects. For the benzofuran-acetamide scaffold, several strategies can be employed to enhance its selectivity for a specific biological target over others. These strategies revolve around modifying the structure to optimize interactions with the unique features of the target's binding site.

Role As a Chemical Scaffold and Synthetic Intermediate

Building Block for Complex Organic Molecules

The benzofuran (B130515) nucleus is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in both natural products and synthetic compounds with significant pharmacological activities. mdpi.comnih.gov 2-(6-Hydroxy-benzofuran-3-yl)-acetamide embodies this scaffold, offering a pre-functionalized platform for constructing elaborate molecular architectures. The acetamide (B32628) group can be hydrolyzed to the corresponding carboxylic acid, (6-Hydroxy-1-benzofuran-3-yl)acetic acid, which in turn can be converted into various other functional groups. nih.gov

The synthesis of the title compound itself starts from precursors like (6-Hydroxy-1-benzofuran-3-yl)acetic acid, which is reacted with 1,1'-carbonyldiimidazole (B1668759), followed by the addition of ammonium (B1175870) acetate (B1210297) and triethylamine. nih.gov This highlights the accessibility of the core structure for further derivatization. Phthalide derivatives, which are structurally related to benzofurans, are also recognized as crucial intermediates in the synthesis of other important heterocyclic systems, such as 2,3-dihydro-1H-isoindol-1-one derivatives. mdpi.com This underscores the role of the benzofuran moiety as a foundational element for creating diverse and complex chemical entities.

Precursor for Bioactive Benzofuran Derivatives

The benzofuran skeleton is a cornerstone in the development of new pharmacological agents due to its wide spectrum of biological effects. nih.govresearchgate.net Derivatives have been investigated for antimicrobial, antitumor, antiviral, and anti-inflammatory properties, among others. scienceopen.commdpi.comnih.gov The specific structure of this compound is particularly promising as a precursor for such bioactive molecules.

Research has shown that the substitution pattern on the benzofuran ring is critical for biological activity. For instance, the presence of a hydroxyl group at the C-6 position has been identified as being essential for the antibacterial activities of certain benzofuran derivatives. rsc.org This makes this compound an ideal starting point for developing new antibacterial agents. The acetamide side chain at the C-3 position also plays a significant role in modulating the biological selectivity and potency of these compounds. rsc.org By modifying this side chain, chemists can fine-tune the pharmacological profile of the resulting molecules, leading to the discovery of novel lead compounds for various disease conditions. nih.gov

The versatility of the benzofuran scaffold allows it to be incorporated into a multitude of drug discovery programs, aiming to generate new therapeutic agents with improved efficacy and novel mechanisms of action. nih.govresearchgate.net

Integration into Hybrid Molecular Systems (e.g., Benzofuran-Triazole, Benzofuran-Oxadiazole)

A prominent strategy in modern drug design is the creation of hybrid molecules, where two or more different pharmacophores are combined into a single entity to achieve enhanced activity or a dual mode of action. The this compound scaffold is an excellent candidate for this approach, readily lending itself to integration with other heterocyclic systems like triazoles and oxadiazoles. bohrium.com

Benzofuran-Oxadiazole Hybrids: The synthesis of benzofuran-oxadiazole hybrids often involves multi-step sequences where a benzofuran core is functionalized and then cyclized to form the oxadiazole ring. For example, benzofuran-2-carbohydrazides can be converted into thiosemicarbazide (B42300) intermediates, which are then cyclized to form the desired hybrid molecule. nih.govresearchgate.net While not starting directly from this compound, these synthetic routes demonstrate how the core benzofuran structure is elaborated. The acetamide group of the title compound could be hydrolyzed to a carboxylic acid, converted to a hydrazide, and then used in similar synthetic pathways to generate novel benzofuran-oxadiazole systems. These hybrids have been explored for various biological activities, including as tyrosinase inhibitors. nih.gov

Benzofuran-Triazole Hybrids: Similarly, benzofuran-triazole hybrids have been synthesized and evaluated for potential therapeutic applications, including as agents against SARS-CoV-2. nih.govhpu2.edu.vn The synthetic strategy often involves the S-alkylation of benzofuran-based triazoles with a suitable acetamide derivative, such as 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. nih.gov Another approach involves the copper-catalyzed reaction of a benzofuran-alkyne with an azide (B81097) to form the triazole ring, a method used to create benzofuran-triazole-ferrocene hybrids. researchgate.net The functional groups on this compound provide the necessary handles to link the benzofuran scaffold to a triazole moiety, enabling the creation of diverse and potentially potent hybrid molecules.

The table below summarizes examples of synthetic strategies used to create these hybrid systems, illustrating the role of the benzofuran core.

| Hybrid System | Precursor Type | Key Reaction | Potential Application |

| Benzofuran-Oxadiazole | Ethyl benzofuran-2-carboxylate | Conversion to hydrazide, then cyclization | Tyrosinase Inhibition nih.gov |

| Benzofuran-Triazole | Substituted ethyl benzofuran-2-carboxylates | Formation of triazole ring followed by coupling with an acetamide | Anti-SARS-CoV-2 nih.gov |

| Benzofuran-Triazole-Ferrocene | Iodophenols and terminal alkynes | Sonogashira coupling and intramolecular cyclization | Bioactive Molecules researchgate.net |

Future Research Trajectories for 2 6 Hydroxy Benzofuran 3 Yl Acetamide

Development of Novel and Green Synthetic Methodologies

While a synthetic route for 2-(6-Hydroxy-benzofuran-3-yl)-acetamide has been established, starting from (6-Hydroxy-1-benzofuran-3-yl)acetic acid and involving reagents like 1,1'-carbonyldiimidazole (B1668759) and ammonium (B1175870) acetate (B1210297), future research should focus on developing more efficient, sustainable, and versatile synthetic methods. nih.gov The pursuit of "green" chemistry principles is paramount, aiming to reduce waste, minimize the use of hazardous reagents, and improve atom economy. researchgate.net

Future synthetic strategies could explore:

Catalytic C-H Activation: Direct C-H functionalization is an appealing area of research for rapidly producing analogue libraries for structure-activity relationship (SAR) studies. hw.ac.uk Transition-metal catalyzed C-H activation could offer novel pathways to the benzofuran (B130515) core or its precursors, bypassing traditional multi-step sequences. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing reaction times and solvent usage.

One-Pot Reactions: Designing one-pot multi-component reactions, where several synthetic steps are combined without isolating intermediates, can significantly improve efficiency. organic-chemistry.org For instance, a one-pot reaction combining acyl chlorides, phosphorus ylides, and o-iodophenols has been shown to enable a rapid synthesis of functionalized benzofurans. organic-chemistry.org

Photocatalysis and Electrocatalysis: These emerging fields in organic synthesis provide green alternatives to traditional methods, often proceeding under mild conditions with high selectivity. researchgate.net Exploring light- or electricity-driven cyclizations and functionalizations could unveil new synthetic routes.

| Synthetic Strategy | Potential Advantages | Key Reagents/Conditions |

| Palladium-Catalyzed Cycloisomerization | High yields, novel functionalization | PdX2 catalysts, basic conditions, acid-catalyzed isomerization acs.org |

| Copper-Catalyzed Decarboxylative Coupling | Construction from coumarin (B35378) precursors | Copper sulfate/1,10-phenanthroline organic-chemistry.org |

| 8-AQ Directed C-H Arylation | High modularity for derivatization | Palladium catalysts, 8-aminoquinoline (B160924) directing group mdpi.comresearchgate.net |

| Base-Promoted Cyclization | Access to diverse benzofuran scaffolds | Potassium tert-butoxide, THF researchgate.net |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for understanding molecular properties and predicting reactivity, thereby guiding experimental design. For this compound, future research can leverage advanced computational modeling to:

Predict Reaction Outcomes: Employing Density Functional Theory (DFT) and other quantum mechanical methods to model potential reaction pathways can help in selecting optimal conditions and catalysts for novel synthetic routes, saving time and resources.

Design Novel Derivatives: In silico screening of virtual libraries of derivatives can predict their physicochemical properties and potential biological activities. This predictive design approach can prioritize the synthesis of compounds with the highest potential for desired applications.

Elucidate Molecular Interactions: Molecular docking and dynamics simulations can be used to predict how this compound and its future derivatives might interact with biological targets such as enzymes or receptors. The title compound is non-planar, with the phenethylacetamide residue inclined to the benzofuran ring system, a feature that computational models can explore in detail for binding interactions. researchgate.net

Exploration of Undiscovered Mechanistic Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Future research should aim to elucidate the intricate mechanistic details of reactions involving the synthesis and functionalization of the this compound scaffold.

Key areas of investigation include:

Catalytic Cycles: For transition-metal catalyzed reactions, detailed studies are needed to characterize the intermediates and transition states. For example, in palladium-catalyzed C-H arylation, the mechanism is proposed to proceed via a Pd(II)/Pd(IV) cycle. mdpi.com Investigating such cycles for the specific substrate can lead to catalyst optimization.

Rearrangement Reactions: Strategies involving the rearrangement of precursors like 2-hydroxychalcones have been developed for the selective synthesis of 3-acylbenzofurans. nih.gov Exploring the mechanistic basis of such rearrangements, potentially involving diprotonated intermediates and ring-opening/closing sequences, could lead to new synthetic innovations. nih.gov

Role of Solvents and Additives: The solvent and various additives can play a critical, yet often poorly understood, role in reaction outcomes. Mechanistic studies can clarify their influence on reaction rates, selectivity, and an intermediate's stability.

Innovative Approaches to Functionalization and Derivatization

The functionalization of the benzofuran core is essential for tuning the properties of this compound and creating a library of analogues for various applications. While many methods exist for functionalizing the C2 or C3 position, future work should focus on novel and regioselective approaches. mdpi.com

| Position | Functionalization Method | Reagents/Catalysts | Potential Outcome |

| C2-Position | Regioselective Alkylation | Ruthenium catalyst, AgOAc, K2CO3 hw.ac.uk | Introduction of alkyl chains |

| C3-Position | C-H Arylation | Pd(OAc)2, 8-aminoquinoline directing group mdpi.com | Synthesis of C3-aryl benzofurans |

| Benzene (B151609) Ring | Selective Polymerization | Lu et al. developed method researchgate.net | C-5 substituted benzofuran scaffolds researchgate.net |

| Acetamide (B32628) Group | Transamidation | Boc2O, DMAP, various amines mdpi.com | Diverse amide derivatives |

Future research should also explore derivatization of the hydroxyl group and the acetamide side chain. For instance, the synthesis of N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide demonstrates how the core can be integrated into more complex heterocyclic systems. mdpi.com Developing tandem reactions that combine cyclization with functionalization in a single step would be a particularly efficient strategy. nih.gov

Design of Targeted Molecular Probes for Mechanistic Elucidation

To study the biological fate and mechanism of action of this compound and its derivatives, targeted molecular probes can be designed. These probes are molecules modified to include a reporter group (e.g., a fluorescent tag, a radioisotope, or a photoaffinity label) that allows for their detection and tracking within a biological system.

Future directions in this area include:

Fluorescent Probes: Attaching a fluorophore to the benzofuran scaffold could enable real-time imaging of the compound's distribution in living cells, providing insights into its cellular uptake and localization.

Affinity-Based Probes: Incorporating a reactive group that can covalently bind to a biological target upon activation (e.g., by light) can help identify the specific proteins or biomolecules with which the compound interacts.

Metabolic Probes: Designing analogues that mimic the parent compound but contain tags (like stable isotopes) can facilitate the identification of metabolic pathways. The metabolism of related benzofurans like 6-APB involves processes such as N-demethylation and hydroxylation, suggesting potential metabolic routes for the title compound that could be investigated with such probes. researchgate.net

By pursuing these research trajectories, the scientific community can build upon the existing knowledge of this compound to develop novel synthetic methodologies, design new functional molecules, and ultimately elucidate their mechanisms of action for a wide range of potential applications.

Q & A

Q. What spectroscopic and crystallographic techniques are essential for characterizing 2-(6-Hydroxy-benzofuran-3-yl)-acetamide?

Answer: The compound is typically characterized using X-ray crystallography to resolve its three-dimensional structure, confirming bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding) . Spectroscopic methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton environments and carbon frameworks. Aromatic protons in the benzofuran ring typically appear at δ 6.5–7.5 ppm, while the acetamide NH₂ group resonates near δ 5.5–6.0 ppm .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 191.058 for [M+H]⁺) .

Q. What are the common synthetic pathways for this compound?

Answer: Synthesis involves multi-step routes:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions .

Acetamide Functionalization : Reacting 2-(6-Hydroxy-benzofuran-3-yl)-acetic acid with ammonia or ammonium chloride in the presence of coupling agents (e.g., EDC/NHS) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .

Q. How should researchers handle discrepancies in melting point or solubility data across studies?

Answer: Discrepancies may arise from polymorphic forms or solvent impurities. Mitigation strategies:

- Thermogravimetric Analysis (TGA) : Confirm decomposition vs. melting points.

- Solvent Recrystallization : Standardize solvents (e.g., ethanol vs. DMSO) and report crystal lattice parameters .

- Cross-Validation : Compare with structurally analogous compounds (e.g., 2-(6-Methoxy-benzofuran-3-yl)-acetamide, melting point ~215°C ).

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

Answer:

- Catalyst Screening : Use palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for benzofuran functionalization) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance acetamidation efficiency .

- In-Line Monitoring : Employ HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to track intermediates and minimize side products .

Q. Example Optimization Table :

| Parameter | Baseline | Optimized |

|---|---|---|

| Temperature (Acetamidation) | 25°C | 40°C |

| Catalyst Loading | 5 mol% | 10 mol% |

| Yield Improvement | 50% | 75% |

Q. What experimental designs are recommended for evaluating its bioactivity (e.g., enzyme inhibition)?

Answer:

- Target Selection : Prioritize enzymes with structural homology to benzofuran-binding proteins (e.g., GPR40/FFA1 agonists ).

- Assay Protocols :

- Kinetic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., MMP-3 inhibition assays ).

- Docking Studies : Perform in silico simulations (AutoDock Vina) to predict binding modes to active sites .

- Control Experiments : Compare with known inhibitors (e.g., dihydrobenzofuran derivatives ).

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?

Answer:

- Purity Verification : Re-analyze compound purity via HPLC (>98%) and confirm absence of residual solvents .

- Assay Conditions : Standardize buffer pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for kinase assays) .

- Structural Confirmation : Revisit crystallographic data to rule out tautomeric or conformational variations .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Answer:

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to assess stability .

- Pharmacophore Modeling : Align with bioactive conformations of analogs (e.g., furan-2-yl-methyl derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.